molecular formula C10H5Br4N B8649548 6-Bromo-2-(tribromomethyl)quinoline

6-Bromo-2-(tribromomethyl)quinoline

Cat. No. B8649548
M. Wt: 458.77 g/mol
InChI Key: BDVYXAPNHCUMKB-UHFFFAOYSA-N
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Patent
US07960552B2

Procedure details

Concentrated sulfuric acid (0.75 L) was added during 15 min to a stirred suspension of 6-bromo-2-(tribromomethyl)quinoline (350 g, 0.76 mol) in water (1.75 L). The resulting suspension was heated at 150° C. (bath temperature) for 5 hr. The mixture was cooled and the precipitate was collected by filtration, washed with water and dried to give 6-bromo-2-quinolinecarboxylic acid as a solid (127.6 g). The filtrate was diluted with water (3 L) and a second crop of the product was obtained (55.7 g, combined yield 183.3 g, 96%). 1H NMR (400 MHz, DMSO-d6): 8.50 (d, J=9 Hz, 1H), 8.38 (d, J=2 Hz, 1H), 8.13 (d, J=9 Hz, 1H), 8.06 (d, J=9 Hz, 1H), 7.96 (m, 1H). ES-LCMS m/z 253 (M+H)+.
Quantity
0.75 L
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[Br:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[C:12]([C:17](Br)(Br)Br)[CH:11]=[CH:10]2.[OH2:21]>>[Br:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[C:12]([C:17]([OH:2])=[O:21])[CH:11]=[CH:10]2

Inputs

Step One
Name
Quantity
0.75 L
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
350 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=NC2=CC1)C(Br)(Br)Br
Name
Quantity
1.75 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CC(=NC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 127.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.